1-Amino-pyrimidine-2,4,6-trione
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Overview
Description
1-Amino-pyrimidine-2,4,6-trione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-pyrimidine-2,4,6-trione can be synthesized through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1-Amino-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound’s ability to interact with nucleic acids and proteins also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1-Amino-pyrimidine-2,4,6-trione can be compared with other similar compounds, such as:
Alloxan: A pyrimidine derivative known for its use in diabetes research.
Barbituric Acid: Another pyrimidine derivative with applications in the synthesis of barbiturates.
Thiouracil: A compound used in the treatment of hyperthyroidism.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an amino group at position 1. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H5N3O3 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
1-amino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10) |
InChI Key |
BBFYCVVJYIJGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)N |
Origin of Product |
United States |
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